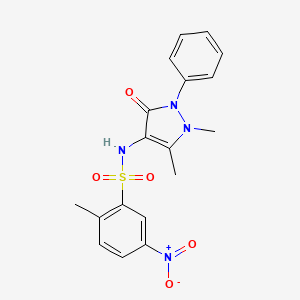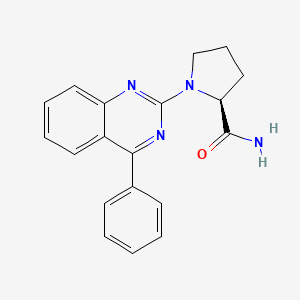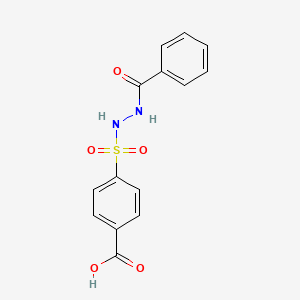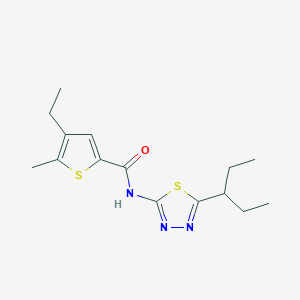
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline, also known as FTA or Flutax-2, is a fluorescent dye that has been widely used in scientific research applications. It is a member of the taxane family of compounds and is structurally similar to paclitaxel, a well-known anticancer drug. FTA has been used as a tool in the study of microtubule dynamics, cell motility, and intracellular trafficking. In
Applications De Recherche Scientifique
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been used in a variety of scientific research applications. It has been used as a fluorescent probe to study microtubule dynamics in live cells. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline binds to microtubules with high affinity and specificity, allowing researchers to visualize microtubule dynamics in real-time. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has also been used to study cell motility and intracellular trafficking. It has been shown to label endosomes and lysosomes, allowing researchers to track the movement of these organelles within cells.
Mécanisme D'action
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline binds to the taxane binding site on microtubules, stabilizing them and preventing their depolymerization. This leads to the formation of stable microtubule bundles, which can be visualized using fluorescence microscopy. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has also been shown to inhibit cell migration and invasion by disrupting the dynamics of the actin cytoskeleton.
Biochemical and Physiological Effects:
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been shown to be non-toxic to cells at concentrations used in research applications. It has been used in a variety of cell types, including cancer cells, neuronal cells, and immune cells. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline has been shown to have no significant effect on microtubule dynamics in non-dividing cells, indicating that it does not interfere with normal cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is its high affinity and specificity for microtubules. This allows for the visualization of microtubule dynamics in real-time with high resolution. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is also easy to use and can be added directly to cell culture media. One limitation of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is its sensitivity to photobleaching, which can limit the duration of experiments. 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline is also not suitable for use in vivo due to its poor pharmacokinetic properties.
Orientations Futures
For the use of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline in scientific research include the development of new fluorescent probes based on its structure. These probes could be used to study other cellular processes beyond microtubule dynamics, such as protein-protein interactions and gene expression. Additionally, 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline could be used in combination with other fluorescent probes to study multiple cellular processes simultaneously. Finally, the development of new imaging techniques could improve the sensitivity and resolution of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline-based experiments.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with fluorene-9-aldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents such as DMSO and DMF. The purity of 2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline can be determined using HPLC and NMR spectroscopy.
Propriétés
IUPAC Name |
2-chloro-N-(fluoren-9-ylideneamino)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2/c21-17-10-9-12(20(22,23)24)11-18(17)25-26-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)19/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYYZXBYRNEXIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=NNC4=C(C=CC(=C4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7519574.png)
![[3-(Azepane-1-carbonyl)-5-nitrophenyl]-(azepan-1-yl)methanone](/img/structure/B7519585.png)
![3-[4-[(1,3-Benzodioxole-5-carbonylamino)sulfamoyl]phenyl]propanoic acid](/img/structure/B7519592.png)
![(3-Chlorophenyl)-[4-(2-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7519599.png)

![(3-chlorophenyl)-[4-(1H-indazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7519605.png)
![2-methylbutyl 2-amino-1-(4-hydroxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7519606.png)

![N-cyclopropyltricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B7519614.png)




![3-Amino-4-(4-methylphenyl)-4,5,10,18-tetrazatetracyclo[8.8.0.02,6.012,17]octadeca-1(18),2,5,12,14,16-hexaen-11-one](/img/structure/B7519660.png)